molecular formula C19H18ClNO3S B4179621 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No. B4179621
M. Wt: 375.9 g/mol
InChI Key: YBJOGZZVCGNUFU-UHFFFAOYSA-N
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Description

3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide, also known as CDMB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzothiophene derivatives, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed that 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide exerts its biological effects by modulating various signaling pathways in cells. For example, 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress. 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide has been shown to induce cell cycle arrest and apoptosis. Inflammatory cells, 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. In neuronal cells, 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide has been shown to exhibit neuroprotective effects against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide in lab experiments is its high potency and selectivity towards specific biological targets. This allows researchers to study the effects of 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide on specific signaling pathways and biological processes. However, one limitation of using 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide in lab experiments is its potential toxicity and side effects, which may limit its therapeutic applications.

Future Directions

There are several future directions for the research on 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide. One possible direction is to further investigate the molecular mechanisms underlying the biological effects of 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide. This may involve the use of advanced molecular biology techniques such as CRISPR/Cas9 gene editing and proteomics.
Another future direction is to explore the potential therapeutic applications of 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide in various diseases. This may involve the use of animal models to study the efficacy and safety of 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide in vivo.
In conclusion, 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound exhibits a wide range of biochemical and physiological effects and has been shown to modulate various signaling pathways in cells. However, further research is needed to fully understand the molecular mechanisms underlying the biological effects of 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide and to explore its potential therapeutic applications.

Scientific Research Applications

3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It is believed that 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide exerts its anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells.
In inflammation research, 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. This suggests that 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
In neurological disorders research, 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide has been shown to exhibit neuroprotective effects against oxidative stress-induced neuronal damage. It is believed that 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide exerts its neuroprotective effects by activating the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.

properties

IUPAC Name

3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3S/c1-11(12-8-9-14(23-2)15(10-12)24-3)21-19(22)18-17(20)13-6-4-5-7-16(13)25-18/h4-11H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJOGZZVCGNUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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